N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide
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Overview
Description
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide is a complex organic compound known for its unique structure and versatile applications. This compound features a phosphanylidene group, which is a key component in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of the tris(dimethylamino)phosphine precursor. This precursor is then reacted with ethylamine and acetic anhydride under controlled conditions to form the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and lower cost. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of polymers and as an additive in specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phosphanylidene group can form stable complexes with metal ions, which can then participate in catalytic cycles or biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but lacking the phosphanylidene group.
Tris(dimethylaminoethyl)amine: Another similar compound used in polymerization reactions and coordination chemistry.
Uniqueness
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide stands out due to its phosphanylidene group, which imparts unique reactivity and coordination properties. This makes it particularly valuable in applications requiring specific catalytic or binding characteristics.
Properties
CAS No. |
72200-29-4 |
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Molecular Formula |
C10H26N5OP |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-[2-[[tris(dimethylamino)-λ5-phosphanylidene]amino]ethyl]acetamide |
InChI |
InChI=1S/C10H26N5OP/c1-10(16)11-8-9-12-17(13(2)3,14(4)5)15(6)7/h8-9H2,1-7H3,(H,11,16) |
InChI Key |
CZIIEWQIHWIWID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN=P(N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
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